molecular formula C13H19N3O4S B13272849 N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide

N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B13272849
M. Wt: 313.37 g/mol
InChI Key: BARMNQQPICTCSS-UHFFFAOYSA-N
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Description

N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide is a chemical compound of significant interest in synthetic and medicinal chemistry research. As part of the aminomethyl cyclohexyl sulfonamide family, this molecule features a cyclohexyl scaffold substituted with both an aminomethyl group and a 2-nitrobenzenesulfonamide moiety. The 2-nitrobenzenesulfonamide (o-Nosyl) group is a versatile protecting group for amines and can also act as a precursor for further functionalization in multi-step synthetic routes . The structural characteristics of this compound, particularly the juxtaposition of the sulfonamide and the primary amine, make it a valuable intermediate for constructing more complex molecules, such as inhibitors or molecular probes. Its potential mechanism of action in biological assays often involves interactions with enzyme active sites or protein receptors, leveraging the hydrogen-bonding capabilities of the sulfonamide and amine functionalities. Researchers utilize this compound in the development of new pharmaceuticals, particularly in exploring structure-activity relationships (SAR) for targets like proteases and GTPases. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

N-[2-(aminomethyl)cyclohexyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H19N3O4S/c14-9-10-5-1-2-6-11(10)15-21(19,20)13-8-4-3-7-12(13)16(17)18/h3-4,7-8,10-11,15H,1-2,5-6,9,14H2

InChI Key

BARMNQQPICTCSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sulfur Trioxide-Mediated Activation

A patent describes using sulfur trioxide or trifluoroacetic anhydride to activate sulfonyl chlorides prior to amine coupling, enhancing reactivity for sterically hindered substrates.

Conditions :

  • Temperature: −70°C to 20°C
  • Solvent: Chloroform or DCM
  • Catalyst: Pyridine-DMSO mixtures

Microwave-Assisted Synthesis

Adapted from recent advances, microwave irradiation reduces reaction times:

  • Time : 10–20 minutes vs. 4–24 hours conventionally
  • Solvent : DMF or acetonitrile
  • Yield : Comparable to traditional methods (80–88%)

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield/Purity
Temperature 0–25°C Higher temps risk decomposition
Base Pyridine > TEA Pyridine minimizes side reactions
Solvent Polarity Medium (THF, DCM) Low polarity reduces sulfonate hydrolysis
Purification Recrystallization Purity >98% achievable

Chemical Reactions Analysis

Types of Reactions: N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro or sulfonamide groups.

Scientific Research Applications

N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C13H19N3O4S and a molecular weight of 313.37 g/mol . It is also known by other names such as 1832526-13-2, AKOS015191458, and EN300-1169918 .

Potential Applications

While specific applications for this compound are not detailed in the provided search results, the presence of an aryl sulfonamide group suggests potential uses as carbonic anhydrase inhibitors .

Carbonic Anhydrase Inhibitors

Aryl sulfonamide derivatives are known to inhibit the activity of carbonic anhydrase IX (CAIX) and XII (CAXII) . These enzymes are implicated in various diseases, particularly cancer . Hypoxia, a common feature of solid tumors, is linked to cancer progression, metastasis, and resistance to therapy . CAIX and CAXII are associated with hypoxia and promote epithelial to mesenchymal transition (EMT) in cancer cells, leading to increased metastatic potential and creating a niche for cancer stem cells (CSCs) .

Pharmaceutical Compositions

Aryl sulfonamide compounds may be used in pharmaceutical compositions for treating cancers such as astrocytoma/glioblastoma, bladder cancer, breast cancer, colorectal carcinoma, esophageal adenocarcinoma, gastrointestinal stromal tumors, gastric cancer, head and neck cancer, hepatocellular carcinoma, lung cancer, melanoma, ovarian cancer, pancreatic ductal adenocarcinoma, renal cell carcinoma, thyroid cancer, or uterine endometrial cancer .

Mechanism of Action

The mechanism of action of N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogs: Cyclohexyl vs. Cyclopentyl Derivatives

The most closely related compound identified in the evidence is N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide (CAS 1607328-02-8), which substitutes the cyclohexyl ring with a cyclopentyl ring and positions the aminomethyl group at the 1-position . Below is a comparative analysis based on available

Table 1: Key Properties of Target Compound and Cyclopentyl Analog
Property N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide
Molecular Formula C₁₃H₁₉N₃O₄S (inferred*) C₁₂H₁₇N₃O₄S
Molecular Weight ~313.37 g/mol (calculated) 299.35 g/mol
CAS Number Not available in evidence 1607328-02-8
Ring Structure Cyclohexane (6-membered) Cyclopentane (5-membered)
Substitution Position 2-position 1-position

*Inferred from structural naming conventions.

Key Differences and Implications

Ring Size and Steric Effects :

  • The cyclohexyl derivative’s larger ring may enhance conformational flexibility compared to the cyclopentyl analog. This could influence binding affinity in biological targets, such as enzymes or receptors, where steric bulk plays a role .
  • The cyclopentyl variant’s smaller ring might reduce solubility in polar solvents due to increased hydrophobicity.

Molecular Weight and Bioavailability :

  • The cyclohexyl compound’s higher molecular weight (~313 vs. 299 g/mol) could marginally impact pharmacokinetic properties, such as membrane permeability or metabolic stability .

Synthetic Accessibility :

  • The cyclopentyl analog’s 1-position substitution may simplify synthetic routes compared to the 2-position substitution on the cyclohexyl ring, which could require more complex stereochemical control.

Biological Activity

N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes an aminomethyl group, a nitro group, and a sulfonamide moiety, which contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O4SC_{13}H_{19}N_{3}O_{4}S, with a molecular weight of 313.37 g/mol. The structural characteristics are crucial for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC13H19N3O4S
Molecular Weight313.37 g/mol
IUPAC NameN-[2-(aminomethyl)cyclohexyl]-2-nitrobenzenesulfonamide
Chemical StructureChemical Structure

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cellular functions.
  • Cellular Effects : The compound may affect processes such as apoptosis (programmed cell death) and cell proliferation, which are critical in cancer biology.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various sulfonamides against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Sulfonamides

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
This compoundE. coli31 ± 0.127.81
Comparative SulfonamideS. aureus30 ± 0.127.81
CiprofloxacinE. coli32 ± 0.12-

Cardiovascular Effects

Another aspect of the biological activity involves the modulation of perfusion pressure in cardiovascular studies. Research involving benzenesulfonamides has shown that certain derivatives can significantly affect blood pressure regulation through calcium channel interactions.

Table 2: Effects on Perfusion Pressure

CompoundDose (nM)Effect on Perfusion Pressure
Control-No effect
This compound0.001Decreased
Compound 40.001Decreased

Case Studies and Research Findings

  • Antibacterial Study : A comprehensive investigation into the antibacterial properties of various sulfonamides indicated that compounds similar to this compound exhibit significant inhibition against pathogenic bacteria, suggesting its potential as a therapeutic agent .
  • Cardiovascular Impact : Studies have reported that certain sulfonamide derivatives can influence coronary resistance and perfusion pressure, indicating their potential role in cardiovascular therapies . The interaction with calcium channels suggests a mechanism for regulating vascular tone and blood flow.
  • Pharmacokinetics : Theoretical pharmacokinetic evaluations using models like ADMET have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, providing insights into its viability as a drug candidate .

Q & A

Q. Table 1. Synthetic Parameters for Related Sulfonamides

CompoundKey Reagents/ConditionsYield Optimization TipsReference
N-CyclohexylbenzenesulfonamideBenzenesulfonyl chloride, NaHSlow addition of sulfonyl chloride
N-Ethyl-N-cyclohexyl derivativeEthyl iodide, DMF, 60°CUse excess alkylating agent

Basic: Which analytical techniques are critical for structural confirmation of N-substituted benzene sulfonamides?

Answer:

  • X-ray crystallography : Resolves cyclohexyl chair conformations and nitro group orientation (e.g., torsion angles between 37–40°) .
  • NMR spectroscopy :
    • ¹H NMR: Cyclohexyl protons appear as multiplet (δ 1.2–2.5 ppm); aromatic protons (δ 7.5–8.2 ppm) indicate nitro group electronic effects.
    • ¹³C NMR: Sulfonamide carbonyl at δ 165–170 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₈N₂O₄S: calc. 298.0984) .

Q. Table 2. Spectroscopic Benchmarks for Related Compounds

Functional Group¹H NMR (δ ppm)¹³C NMR (δ ppm)Source
Cyclohexyl (axial CH₂)1.2–1.8 (m)25–35
2-Nitrobenzene8.0–8.2 (d, J=8 Hz)148.5 (C-NO₂)

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

Substituent variation : Synthesize analogs with:

  • Different nitro group positions (para vs ortho).
  • Alternative cyclohexyl substituents (e.g., methyl, hydroxyl).

Biological assays :

  • Test carbonic anhydrase inhibition (common sulfonamide target) using fluorescence-based assays .
  • Compare IC₅₀ values to correlate substituent effects with activity.

Computational modeling :

  • Perform molecular docking (e.g., AutoDock Vina) using PDB structures (e.g., 3T73 for carbonic anhydrase) .

Advanced: How should researchers address contradictions in reported reactivity or biological activity data?

Answer:

Reproducibility checks :

  • Validate reaction conditions (e.g., NaH purity in DMF affects alkylation efficiency) .
  • Test biological activity across multiple cell lines to rule out assay-specific artifacts.

Impurity analysis :

  • Use HPLC-MS to detect byproducts from nitro group reduction (e.g., amine derivatives) .

Theoretical alignment :

  • Compare experimental results with DFT-calculated reaction pathways (e.g., nitro group electrophilicity in polar solvents) .

Basic: What purification methods are recommended for nitro-substituted sulfonamides?

Answer:

  • Recrystallization : Use methanol-water (50:50) for high-purity crystals .
  • Column chromatography : Optimize with ethyl acetate/hexane (3:7) and silica gel (230–400 mesh).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity >98% .

Advanced: What computational tools can predict the electronic effects of the 2-nitro group?

Answer:

  • Electrostatic potential maps : Generated via Gaussian 16 to identify electron-deficient regions (nitro group enhances electrophilic aromatic substitution) .
  • HOMO-LUMO analysis : Predicts charge transfer interactions (e.g., nitro group lowers LUMO energy by ~1.5 eV) .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO stabilizes nitro group via dipole interactions) .

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